methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Structure and Key Features
The compound methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl bridge substituted with a phenyl group and a (4-methoxyphenyl)carbamoylmethyl moiety. Its molecular formula is C21H21N3O6S2, with a molecular weight of 499.54 g/mol. The thiophene core is substituted at the 3-position with the sulfamoyl group and at the 2-position with a methyl ester, conferring both lipophilic and polar properties .
Diazotization and sulfonation: A precursor like methyl 3-amino-thiophene-2-carboxylate undergoes diazotization followed by sulfonation to introduce the chlorosulfonyl group .
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with amines—here, a combination of phenylamine and (4-methoxyphenyl)carbamoylmethylamine—to form the sulfamoyl bridge .
Properties
IUPAC Name |
methyl 3-[[2-(4-methoxyanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-28-17-10-8-15(9-11-17)22-19(24)14-23(16-6-4-3-5-7-16)31(26,27)18-12-13-30-20(18)21(25)29-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYJANBFVRDZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their differences:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : Bulky substituents like phenyl and 4-methylphenyl () may hinder molecular packing, reducing crystallinity compared to smaller groups (e.g., morpholinyl in ).
Biological Activity
Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its multifaceted biological activities. This compound, with the molecular formula C₁₁H₁₃N₃O₅S₂, features a thiophene ring and various functional groups that contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its role in medicinal chemistry and related fields.
Structural Characteristics
The structural composition of this compound includes:
- Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's unique chemical properties.
- Methyl Ester Group : Enhances solubility and biological activity.
- Carbamoyl and Sulfamoyl Groups : These functional groups are pivotal in influencing the compound's interactions with biological targets.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | C₉H₉N₃O₄S | Simpler structure, lacks carbamoyl group |
| Methyl 2-methoxycarbonylthiophene-3-sulfonamide | C₉H₁₁N₃O₄S | Contains sulfonamide instead of sulfamoyl |
| Methyl 3-amino-4-(4-methoxyphenyl)sulfamoylthiophene | C₁₂H₁₅N₃O₄S | Amino group alters biological activity |
Research indicates that this compound acts as a selective ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), functioning as an inverse agonist. This interaction leads to the downregulation of target gene expression by promoting the binding of PPARβ/δ to corepressors, which is critical in various metabolic processes and inflammatory responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially by interfering with folic acid synthesis pathways, similar to traditional sulfonamide antibiotics. The presence of sulfamoyl groups may facilitate interactions with enzymes involved in these pathways, leading to bacterial growth inhibition.
Antitumor Activity
There is emerging evidence that compounds structurally related to this compound may possess antitumor properties. The ability of these compounds to inhibit key enzymes involved in cancer cell proliferation has been documented, suggesting a potential role in cancer therapy .
Study on PPARβ/δ Ligands
A study investigated various ligands for PPARβ/δ, highlighting the significance of this compound as a promising candidate due to its selective inverse agonist properties. The research demonstrated its effectiveness in modulating gene expression linked to metabolic syndrome.
Antimicrobial Activity Evaluation
In vitro tests assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. Results indicated significant inhibition of bacterial strains commonly associated with infections, supporting its potential use as an antimicrobial agent .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicity profiles, and broader therapeutic applications will be essential in advancing its development for clinical use.
Q & A
Q. Optimization strategies :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Control temperature (e.g., 0–60°C) to balance reaction rate and selectivity.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
[Basic] Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional group integration and spatial arrangement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for pharmacological studies).
- Elemental Analysis : Validate empirical formula consistency .
[Basic] What are the key functional groups in this compound, and how do they influence its chemical reactivity and potential pharmacological activity?
- Thiophene Ring : Aromatic heterocycle enabling π-π interactions with biological targets.
- Sulfamoyl Group (–SO₂NH–) : Enhances solubility and participates in hydrogen bonding with enzymes.
- Carbamoylmethyl Group (–NHCOCH₂–) : Modulates steric effects and bioavailability.
- Methyl Ester (–COOCH₃) : Stabilizes the carboxylate moiety for metabolic resistance.
These groups collectively contribute to antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
[Advanced] How can researchers resolve contradictions in reported biological activity data across different experimental models?
- Comparative Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
- Dose-Response Analysis : Identify non-linear effects or toxicity thresholds.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., ethoxy-substituted derivatives) .
[Advanced] What strategies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate at pH 2–12 (37°C, 24–72 hours).
- Thermal stress : Heat at 40–80°C for 48 hours.
- Analytical Tools :
- HPLC-MS : Identify degradation products (e.g., hydrolyzed esters or sulfonamides).
- FTIR : Detect functional group alterations.
- Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) for shelf-life predictions .
[Advanced] What computational modeling approaches are suitable for predicting interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to enzymes (e.g., cyclooxygenase-2).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER).
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data.
- ADMET Prediction : SwissADME or pkCSM to estimate permeability and metabolic pathways .
[Advanced] How can researchers design experiments to investigate structure-activity relationships (SAR) when modifying substituents?
- Systematic Substitution : Synthesize analogs with variations in:
- Phenyl Rings : Replace methoxy with ethoxy or halogen groups.
- Sulfamoyl Linkers : Test methylsulfonamide vs. ethylsulfonamide.
- Biological Testing :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target proteins.
- Solubility Studies : Use shake-flask method to correlate substituents with logP.
Q. Example Analog Comparison :
| Substituent Modification | Impact on Activity | Reference |
|---|---|---|
| 2,4-Dimethylphenyl sulfamoyl | Increased lipophilicity, reduced IC₅₀ | |
| Ethoxy vs. Methoxy | Enhanced metabolic stability |
[Advanced] How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches be analyzed?
- Batch Comparison : Run identical NMR conditions (solvent, concentration, temperature).
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted intermediates).
- Crystallography : Single-crystal X-ray diffraction to resolve conformational isomers .
[Advanced] What experimental designs are optimal for assessing the compound’s pharmacokinetic properties in preclinical models?
- In Vivo Studies :
- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration.
- Plasma Sampling : LC-MS/MS to measure Cₘₐₓ, tₘₐₓ, and AUC.
- Tissue Distribution : Radiolabel the compound for autoradiography.
- Metabolite Identification : Use hepatocyte incubations + HRMS .
[Advanced] How can researchers address low yield in the carbamoylation step during scale-up synthesis?
- Catalyst Screening : Test Pd(II) or Cu(I) catalysts for coupling efficiency.
- Solvent Optimization : Switch from DMF to DMA for better solubility.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes.
- Process Analytical Technology (PAT) : Implement real-time FTIR for intermediate monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
